molecular formula C17H12ClNO5 B5861637 2-chloro-5-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid

2-chloro-5-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid

Katalognummer B5861637
Molekulargewicht: 345.7 g/mol
InChI-Schlüssel: GOPSQXHQLQNZJB-YRNVUSSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-5-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid, commonly known as CFTR inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for cystic fibrosis.

Wirkmechanismus

CFTR inhibitors work by binding to the CFTR protein and preventing it from opening and closing properly. This results in a reduction in the movement of salt and water across cell membranes, which can help to reduce mucus production and improve lung function in patients with cystic fibrosis.
Biochemical and Physiological Effects:
CFTR inhibitors have been shown to have a range of biochemical and physiological effects, including reducing mucus production, improving lung function, and reducing inflammation in the respiratory tract. Additionally, CFTR inhibitors have been shown to have potential as a therapeutic agent for other diseases, such as polycystic kidney disease and secretory diarrhea.

Vorteile Und Einschränkungen Für Laborexperimente

The use of CFTR inhibitors in lab experiments has several advantages, including their ability to selectively target the CFTR protein and their potential as a therapeutic agent for cystic fibrosis and other diseases. However, there are also limitations to their use, including potential toxicity and the need for further research to determine their safety and efficacy.

Zukünftige Richtungen

There are several future directions for research on CFTR inhibitors, including the development of more potent and selective inhibitors, the investigation of their potential as a therapeutic agent for other diseases, and the exploration of their mechanism of action and potential side effects. Additionally, the use of CFTR inhibitors in combination with other therapies, such as gene therapy and antibiotics, may also be an area of future research.
In conclusion, CFTR inhibitors have shown significant potential as a therapeutic agent for cystic fibrosis and other diseases. However, further research is needed to fully understand their mechanism of action, potential side effects, and safety and efficacy. The development of more potent and selective inhibitors and their use in combination with other therapies may also be an area of future research.

Synthesemethoden

The synthesis of CFTR inhibitors involves several steps, including the condensation of ethyl cyanoacetate with 2-furancarboxaldehyde, followed by the reaction of the resulting compound with 2-chloro-5-nitrobenzoic acid. The final product is obtained after the reduction of the nitro group to an amino group and the subsequent esterification of the carboxylic acid with ethanol.

Wissenschaftliche Forschungsanwendungen

CFTR inhibitors have been extensively studied for their potential as a therapeutic agent for cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. CFTR inhibitors work by blocking the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells. By inhibiting CFTR activity, CFTR inhibitors can improve lung function and reduce mucus production in patients with cystic fibrosis.

Eigenschaften

IUPAC Name

2-chloro-5-[5-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO5/c1-2-23-17(22)11(9-19)7-12-4-6-15(24-12)10-3-5-14(18)13(8-10)16(20)21/h3-8H,2H2,1H3,(H,20,21)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPSQXHQLQNZJB-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.